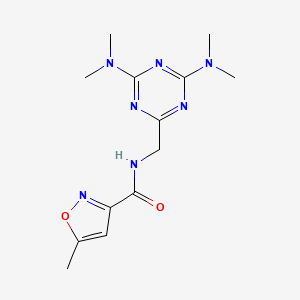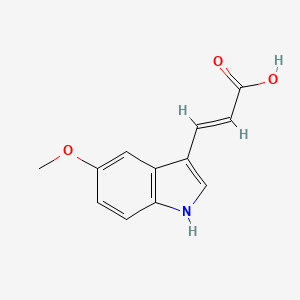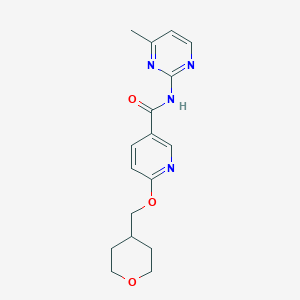
6-(1H-pyrazol-1-yl)-N-(pyridin-2-ylmethyl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(1H-pyrazol-1-yl)-N-(pyridin-2-ylmethyl)pyridazine-3-carboxamide, also known as PP3, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2000 by the group of Professor Stephen J. Lippard at the Massachusetts Institute of Technology (MIT) and has since been used in various studies to investigate the role of protein kinases in cellular signaling pathways.
Scientific Research Applications
Functionalization and Cyclization Reactions
Research on compounds structurally related to 6-(1H-pyrazol-1-yl)-N-(pyridin-2-ylmethyl)pyridazine-3-carboxamide has shown various functionalization and cyclization reactions. For instance, 1H-pyrazole-3-carboxylic acids and their derivatives have been converted into corresponding ester or amide derivatives, demonstrating the versatility of pyrazole compounds in synthesizing various heterocyclic frameworks, which are crucial in medicinal chemistry for their potential biological activities (Akçamur, Şener, Alemdar Mustafa Ipekoglu, & Kollenz, 1997; Yıldırım, Kandemirli, & Demir, 2005).
Synthesis of Potential Anticancer Agents
Compounds related to pyrazolo[3,4-d]pyridazine, similar in structural motifs to 6-(1H-pyrazol-1-yl)-N-(pyridin-2-ylmethyl)pyridazine-3-carboxamide, have been explored for their anticancer properties. The synthesis of such compounds, like imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, indicates their role as mitotic inhibitors with significant antitumor activity, showing the importance of these compounds in the development of new cancer therapies (Temple, Rose, Comber, & Rener, 1987).
Antimicrobial and Antifungal Activity
The chemical versatility of pyrazole derivatives, including those structurally similar to 6-(1H-pyrazol-1-yl)-N-(pyridin-2-ylmethyl)pyridazine-3-carboxamide, has been employed in synthesizing new compounds with promising antimicrobial and antifungal activities. Novel syntheses involving reactions with enaminones and other nitrogen nucleophiles have led to compounds showing moderate to strong activity against microbial and fungal strains, highlighting their potential in addressing antibiotic resistance challenges (Al-Omran & El-Khair, 2005; Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Synthesis and Biological Evaluation of Heterocycles
Further investigations into compounds related to 6-(1H-pyrazol-1-yl)-N-(pyridin-2-ylmethyl)pyridazine-3-carboxamide have led to the development of heterocyclic compounds with enhanced biological activities. These include antimicrobial, antiproliferative, and potential anticancer properties. Such studies are crucial for the discovery of new therapeutic agents, showcasing the compound's utility in diverse scientific research applications (Fahim, Tolan, Awad, & Ismael, 2021).
properties
IUPAC Name |
6-pyrazol-1-yl-N-(pyridin-2-ylmethyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O/c21-14(16-10-11-4-1-2-7-15-11)12-5-6-13(19-18-12)20-9-3-8-17-20/h1-9H,10H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAXLBGIGMCQPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=NN=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

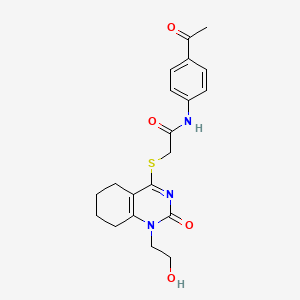
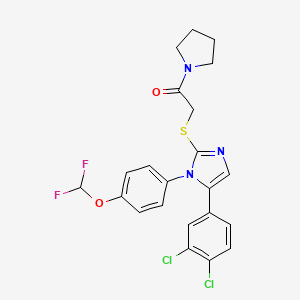

![2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetic acid hydrochloride](/img/structure/B2777876.png)
![3-(4-ethoxyphenyl)-2-((4-nitrobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2777877.png)


![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methoxybenzamide](/img/structure/B2777881.png)

![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2777883.png)
![5-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2777884.png)
